molecular formula C19H21NO8S B14803019 1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene

1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene

Cat. No.: B14803019
M. Wt: 423.4 g/mol
InChI Key: XGRXGRFTLPXXAZ-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene is an organic compound with a complex structure that includes multiple methoxy groups and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of phloroglucinol to obtain 1,3,5-trimethoxybenzene, followed by further functionalization to introduce the nitrophenyl and sulfonyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and sulfonation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for halogenation and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene involves its interaction with various molecular targets and pathways. The methoxy and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The sulfonyl group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties and reactivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene is unique due to its combination of methoxy, nitrophenyl, and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1,3,5-trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8S/c1-25-14-10-18(27-3)15(19(11-14)28-4)7-8-29(23,24)12-13-5-6-17(26-2)16(9-13)20(21)22/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRXGRFTLPXXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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